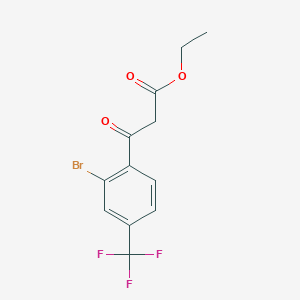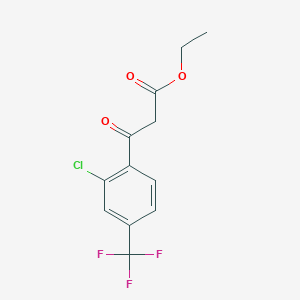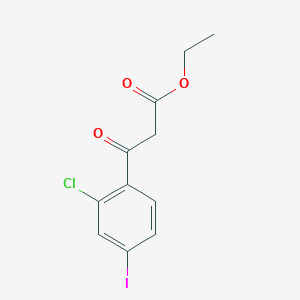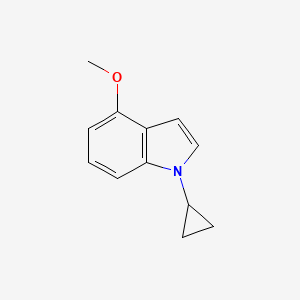![molecular formula C12H12ClIN2O2 B8152274 tert-Butyl 6-chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine-1-carboxylate](/img/structure/B8152274.png)
tert-Butyl 6-chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-Butyl 6-chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine-1-carboxylate: is a heterocyclic compound that belongs to the pyrrolopyridine family. This compound is characterized by the presence of a tert-butyl ester group, a chlorine atom at the 6-position, and an iodine atom at the 3-position of the pyrrolo[2,3-b]pyridine core. It is of significant interest in medicinal chemistry due to its potential biological activities and its role as an intermediate in the synthesis of various pharmacologically active molecules.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 6-chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine-1-carboxylate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Pyrrolo[2,3-b]pyridine Core: This can be achieved through cyclization reactions involving suitable starting materials such as 2-aminopyridine derivatives.
Introduction of the Chlorine Atom: Chlorination can be performed using reagents like thionyl chloride or N-chlorosuccinimide under controlled conditions.
Esterification: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol in the presence of an acid catalyst.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
化学反応の分析
Types of Reactions: tert-Butyl 6-chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine-1-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups using nucleophilic or electrophilic substitution reactions.
Coupling Reactions: The compound can participate in cross-coupling reactions such as Suzuki-Miyaura coupling, where the iodine atom is replaced with an aryl or alkyl group.
Reduction and Oxidation: The compound can undergo reduction or oxidation reactions to modify the oxidation state of the functional groups.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium azide, potassium tert-butoxide, or Grignard reagents can be used.
Coupling Reactions: Palladium catalysts, along with boronic acids or esters, are commonly employed.
Reduction and Oxidation: Reducing agents like lithium aluminum hydride or oxidizing agents like potassium permanganate can be used.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield various arylated derivatives, while substitution reactions can introduce different functional groups at the chlorine or iodine positions.
科学的研究の応用
Chemistry: In chemistry, tert-Butyl 6-chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine-1-carboxylate is used as a building block for the synthesis of more complex molecules
Biology and Medicine: This compound has potential applications in medicinal chemistry, particularly in the design and synthesis of kinase inhibitors. The pyrrolo[2,3-b]pyridine core is known to interact with various biological targets, making it a promising scaffold for drug discovery.
Industry: In the pharmaceutical industry, this compound can be used as an intermediate in the production of active pharmaceutical ingredients (APIs). Its versatility in chemical reactions allows for the efficient synthesis of complex drug molecules.
作用機序
The mechanism of action of tert-Butyl 6-chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine-1-carboxylate is primarily related to its ability to interact with specific molecular targets. The compound can bind to the active sites of enzymes or receptors, modulating their activity. For example, it may inhibit kinase enzymes by occupying the ATP-binding site, thereby preventing phosphorylation of target proteins. The exact molecular pathways involved depend on the specific biological context and the target proteins.
類似化合物との比較
- tert-Butyl 6-chloro-2-iodo-1H-pyrrolo[3,2-c]pyridine-1-carboxylate
- tert-Butyl 5-iodo-1H-indole-1-carboxylate
- tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate
Comparison: Compared to similar compounds, tert-Butyl 6-chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine-1-carboxylate is unique due to the specific positioning of the chlorine and iodine atoms on the pyrrolo[2,3-b]pyridine core. This unique arrangement can influence its reactivity and biological activity, making it a valuable compound for specific applications in drug discovery and synthetic chemistry.
特性
IUPAC Name |
tert-butyl 6-chloro-3-iodopyrrolo[2,3-b]pyridine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClIN2O2/c1-12(2,3)18-11(17)16-6-8(14)7-4-5-9(13)15-10(7)16/h4-6H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGAUDASCRAOGAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=C(C2=C1N=C(C=C2)Cl)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClIN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.59 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-(m-tolyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B8152231.png)
![5-(3-Chlorophenyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B8152241.png)
![5-(3-(Trifluoromethoxy)phenyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B8152249.png)

![5-(Pyrimidin-5-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B8152259.png)
![Methyl 4-((5-bromo-1H-pyrrolo[2,3-b]pyridin-1-yl)methyl)benzoate](/img/structure/B8152260.png)
![6-chloro-1-(4-fluorobenzyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B8152269.png)
![6-Chloro-1-ethyl-3-iodo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B8152277.png)
![6-Chloro-1-(cyclopropylmethyl)-3-iodo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B8152285.png)
![6-Chloro-3-iodo-1-isobutyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B8152292.png)
![6-Chloro-3-iodo-1-(2-methoxyethyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B8152295.png)
